molecular formula C12H19NO B2829305 N-(3-ethoxybenzyl)propan-1-amine CAS No. 893582-85-9

N-(3-ethoxybenzyl)propan-1-amine

Cat. No.: B2829305
CAS No.: 893582-85-9
M. Wt: 193.28 g/mol
InChI Key: VRAHAXDVDSYUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxybenzyl)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is a derivative of benzylamine, where the benzyl group is substituted with an ethoxy group at the meta position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)propan-1-amine typically involves the reaction of 3-ethoxybenzyl chloride with propan-1-amine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

N-(3-ethoxybenzyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxybenzyl)propan-1-amine
  • N-(4-ethoxybenzyl)propan-1-amine
  • N-(3-methoxybenzyl)propan-1-amine

Uniqueness

N-(3-ethoxybenzyl)propan-1-amine is unique due to the position of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the meta-substitution may result in different steric and electronic effects, leading to distinct properties and applications.

Properties

CAS No.

893582-85-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(3-ethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-2-14-12-8-5-7-11(10-12)6-3-4-9-13/h5,7-8,10H,2-4,6,9,13H2,1H3

InChI Key

VRAHAXDVDSYUNN-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=CC=C1)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)CCCCN

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.